molecular formula C8H9FN2O B12850810 4-Cyclopropoxy-6-fluoropyridin-3-amine

4-Cyclopropoxy-6-fluoropyridin-3-amine

Cat. No.: B12850810
M. Wt: 168.17 g/mol
InChI Key: GFQOGPWTTWOULD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoropyridines, including 4-Cyclopropoxy-6-fluoropyridin-3-amine, involves several stepsFor instance, the Balz-Schiemann reaction and the Umemoto reaction are often employed for the selective fluorination of pyridines . Additionally, Suzuki-Miyaura coupling reactions can be used to introduce cyclopropoxy groups into the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts is crucial in achieving the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-fluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

4-Cyclopropoxy-6-fluoropyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition or activation of certain enzymes and receptors, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-fluoropyridin-3-amine is unique due to the presence of both a cyclopropoxy group and a fluorine atom in the pyridine ring. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

4-cyclopropyloxy-6-fluoropyridin-3-amine

InChI

InChI=1S/C8H9FN2O/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2,10H2

InChI Key

GFQOGPWTTWOULD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2N)F

Origin of Product

United States

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